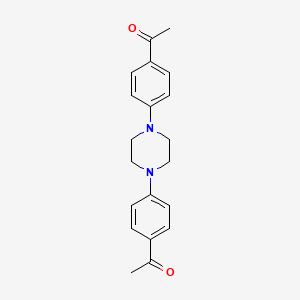
N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a quinoline core substituted with a cyclopentyl group and an ethylphenyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions: The cyclopentyl and ethylphenyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids as catalysts and may involve intermediate steps to protect functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, each with distinct chemical and physical properties.
科学的研究の応用
N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Biology: This compound is used in the development of biological probes and as a potential therapeutic agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine can be compared with other similar compounds, such as:
N-cyclopentyl-2-(4-methylphenyl)-4-quinolinamine: This compound has a methyl group instead of an ethyl group, leading to differences in its chemical and biological properties.
N-cyclopentyl-2-(4-phenyl)-4-quinolinamine: The absence of the ethyl group results in a simpler structure with distinct reactivity and applications.
N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinecarboxamide:
Each of these compounds has unique characteristics that make them suitable for different research and industrial applications, highlighting the versatility and importance of this compound in scientific research.
特性
CAS番号 |
853331-05-2 |
|---|---|
分子式 |
C22H24N2 |
分子量 |
316.4 g/mol |
IUPAC名 |
N-cyclopentyl-2-(4-ethylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C22H24N2/c1-2-16-11-13-17(14-12-16)21-15-22(23-18-7-3-4-8-18)19-9-5-6-10-20(19)24-21/h5-6,9-15,18H,2-4,7-8H2,1H3,(H,23,24) |
InChIキー |
FPSULLRXPSAOSP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


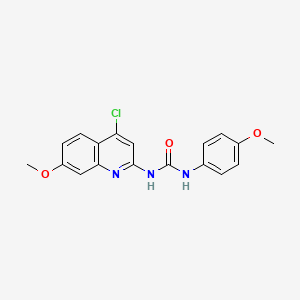
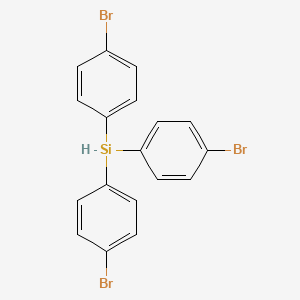

![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
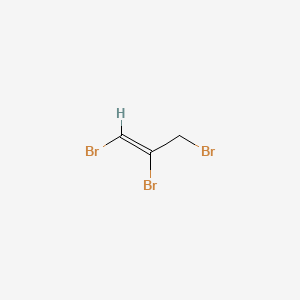

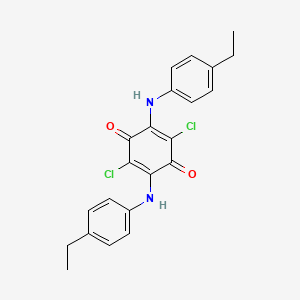
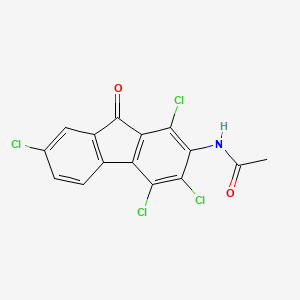
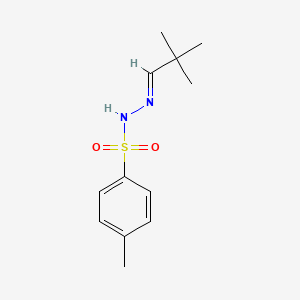


![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)
![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
